tert-butyl N-(4-bromophenyl)-N-phenylcarbamate tert-butyl N-(4-bromophenyl)-N-phenylcarbamate
Brand Name: Vulcanchem
CAS No.: 911293-26-0
VCID: VC4131842
InChI: InChI=1S/C17H18BrNO2/c1-17(2,3)21-16(20)19(14-7-5-4-6-8-14)15-11-9-13(18)10-12-15/h4-12H,1-3H3
SMILES: CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br
Molecular Formula: C17H18BrNO2
Molecular Weight: 348.2

tert-butyl N-(4-bromophenyl)-N-phenylcarbamate

CAS No.: 911293-26-0

Cat. No.: VC4131842

Molecular Formula: C17H18BrNO2

Molecular Weight: 348.2

* For research use only. Not for human or veterinary use.

tert-butyl N-(4-bromophenyl)-N-phenylcarbamate - 911293-26-0

Specification

CAS No. 911293-26-0
Molecular Formula C17H18BrNO2
Molecular Weight 348.2
IUPAC Name tert-butyl N-(4-bromophenyl)-N-phenylcarbamate
Standard InChI InChI=1S/C17H18BrNO2/c1-17(2,3)21-16(20)19(14-7-5-4-6-8-14)15-11-9-13(18)10-12-15/h4-12H,1-3H3
Standard InChI Key LSAQBBSMSWPVOL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br
Canonical SMILES CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br

Introduction

Chemical Structure and Nomenclature

Molecular Formula and Weight

  • Molecular formula: C17H18BrNO2\text{C}_{17}\text{H}_{18}\text{BrNO}_2

  • Molecular weight: 348.24 g/mol .

Structural Features

  • Core structure: A carbamate group (NHCO2\text{NHCO}_2) bridges a tert-butyl group and two aromatic rings:

    • A 4-bromophenyl moiety (bromine at the para position).

    • A phenyl group .

  • Steric and electronic effects: The tert-butyl group provides steric bulk, while the bromine atom enhances electrophilic reactivity for cross-coupling reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Route 1:

  • Starting material: 4-Bromoaniline.

  • Reagents: Di-tert-butyl dicarbonate (Boc anhydride), triethylamine.

  • Conditions: Anhydrous dichloromethane, 0°C to room temperature, 16 hours .

  • Yield: 64–91% after purification via flash chromatography .

Route 2:

  • Suzuki coupling: Reacting tert-butyl N-(4-bromophenyl)carbamate with phenylboronic acid in the presence of palladium catalysts .

Industrial-Scale Optimization

  • Batch reactions: Employed to enhance yield and purity.

  • Purification: Recrystallization or column chromatography using ethyl acetate/hexane mixtures .

Physicochemical Properties

Thermal and Physical Data

PropertyValueSource
Melting point82–84°C
Boiling point428.8°C (predicted)
Density1.340 ± 0.06 g/cm³
SolubilitySoluble in DCM, THF; insoluble in water

Spectroscopic Data

  • 1H^1\text{H} NMR (CDCl3_3):

    • δ 7.25–7.39 (aromatic protons), 1.47–1.55 (tert-butyl protons) .

  • IR: Strong absorption at ~1700 cm1^{-1} (C=O stretch) .

Chemical Reactivity and Applications

Substitution Reactions

  • Bromine displacement: Facilitates Suzuki-Miyaura couplings to form biaryl structures, critical in drug intermediates .

  • Reagents: Pd(PPh3_3)4_4, arylboronic acids, Na2_2CO3_3 .

Hydrolysis

  • Acidic conditions: Cleavage of the carbamate group yields 4-bromoaniline and CO2_2 .

Applications in Pharmaceutical Synthesis

  • Antimicrobial agents: Serves as a precursor to carboxamido derivatives with demonstrated bioactivity .

  • Enzyme inhibitors: Analogous carbamates inhibit acetylcholinesterase and serotonin transporters .

Biological Activity

Enzyme Inhibition

  • Acetylcholinesterase (AChE): Moderate inhibition observed in structurally similar carbamates, suggesting potential for neurodegenerative disease research.

  • Serotonin transporter (SERT): Preliminary studies indicate modulation of serotonin reuptake mechanisms.

Future Directions

Drug Discovery

  • Lead optimization: Explore modifications to the phenyl and bromophenyl groups to enhance bioactivity .

  • Targeted delivery: Develop prodrugs leveraging carbamate stability .

Green Chemistry

  • Catalytic systems: Replace Pd catalysts with cheaper, sustainable alternatives (e.g., Ni) .

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